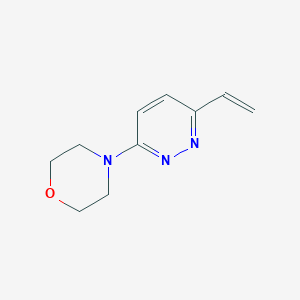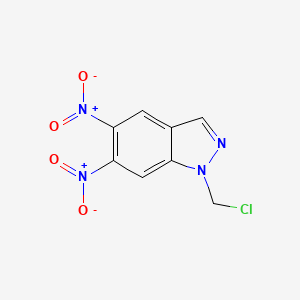
1-(Chloromethyl)-5,6-dinitro-1h-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-5,6-dinitroindazole is a chemical compound belonging to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitro groups and a chloromethyl group in 1-(chloromethyl)-5,6-dinitroindazole makes it a compound of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-5,6-dinitroindazole typically involves the nitration of indazole followed by chloromethylation. The nitration process introduces nitro groups at the 5 and 6 positions of the indazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1-(chloromethyl)-5,6-dinitroindazole may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitro compounds.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-5,6-dinitroindazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted indazoles with various functional groups replacing the chlorine atom.
Reduction: Formation of 1-(aminomethyl)-5,6-dinitroindazole or other reduced derivatives.
Oxidation: Formation of nitroso derivatives or other oxidized products.
科学研究应用
1-(Chloromethyl)-5,6-dinitroindazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 1-(chloromethyl)-5,6-dinitroindazole depends on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function and leading to cell death. These interactions make it a compound of interest for studying its potential as an anticancer or antimicrobial agent .
相似化合物的比较
1-(Bromomethyl)-5,6-dinitroindazole: Similar structure with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-4,5-dinitroindazole: Similar structure with nitro groups at different positions.
5,6-Dinitroindazole: Lacks the chloromethyl group but has similar nitro substitution.
Uniqueness: 1-(Chloromethyl)-5,6-dinitroindazole is unique due to the presence of both chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
41852-21-5 |
|---|---|
分子式 |
C8H5ClN4O4 |
分子量 |
256.60 g/mol |
IUPAC 名称 |
1-(chloromethyl)-5,6-dinitroindazole |
InChI |
InChI=1S/C8H5ClN4O4/c9-4-11-6-2-8(13(16)17)7(12(14)15)1-5(6)3-10-11/h1-3H,4H2 |
InChI 键 |
AMDUWPBDNNEJSW-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
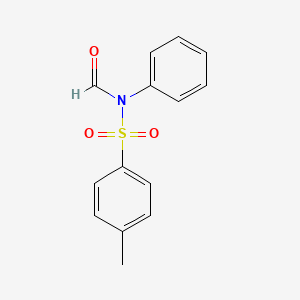
![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)
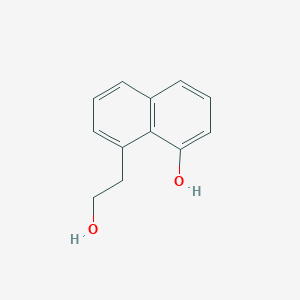
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)

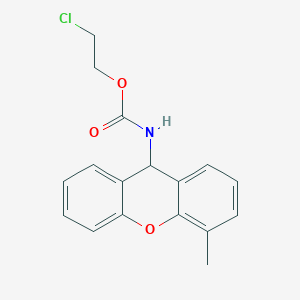
![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)
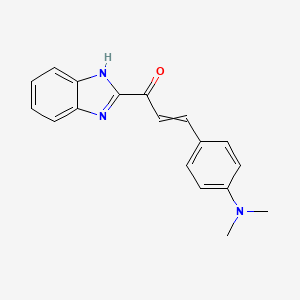
![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)
